Sulfentrazone

Overview

Description

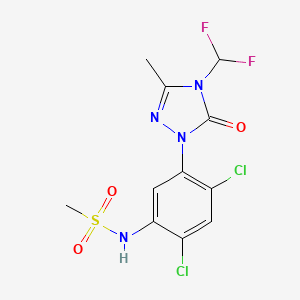

Sulfentrazone (C11H10Cl2N4O3S) is a phenyltriazolinone herbicide first commercialized in the 1990s. It acts as a protoporphyrinogen oxidase (PPO) inhibitor, disrupting chlorophyll synthesis in susceptible plants. Primarily used as a pre-emergence herbicide, this compound effectively controls broadleaf weeds (e.g., Amaranthus spp.) and select grasses in crops such as soybeans, sugarcane, and tobacco . Its persistence in soil (half-life: 100–300 days) allows residual activity but raises concerns about carryover effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sulfentrazone involves several synthetic routes. One common method includes the reaction of 2,4-dichloro-5-bromophenyl with difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl under nitrogen atmosphere at 130°C for 24 hours . Another method involves the use of a novel crystalline form of this compound, which is prepared through specific crystallization processes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of various reagents and solvents, followed by purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Sulfentrazone undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various degradation products.

Reduction: The compound can also undergo reduction reactions under specific conditions.

Substitution: This compound can participate in substitution reactions, particularly involving the replacement of functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include ammonium hydroxide, hydrochloric acid, and various organic solvents such as methanol and acetonitrile . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound include various degradation products, such as this compound-3-carboxylic acid, which is formed through hydrolysis .

Scientific Research Applications

Herbicidal Efficacy

Weed Control in Soybeans

A study conducted over two seasons assessed the effectiveness of sulfentrazone as a pre-emergence herbicide in soybean crops. The results indicated that this compound significantly reduced weed populations during critical growth periods. The application rates of 360 g a.i./ha and 480 g a.i./ha resulted in weed control efficiencies exceeding 60%, leading to substantial yield increases of up to 91.1% compared to untreated controls. The study concluded that this compound outperformed traditional herbicides like pendimethalin and chlorimuron ethyl in terms of both weed control and crop yield enhancement .

| Treatment | Application Rate (g a.i./ha) | Yield (kg/ha) | Weed Control Efficiency (%) |

|---|---|---|---|

| This compound | 360 | 1,285 | >60 |

| This compound | 480 | 2,290 | >60 |

| Pendimethalin | 1,000 | 1,000 | <50 |

Safety and Efficacy in Cabbage and Broccoli

Research evaluating this compound's safety and efficacy in transplanted cabbage and broccoli showed promising results. The herbicide effectively controlled weed populations without causing significant phytotoxicity to the crops. This study emphasized the potential for this compound to be integrated into vegetable production systems as a reliable weed management tool .

Environmental Impact

Soil Microbial Degradation

A study on the microbial degradation of this compound revealed that temperature and moisture levels significantly influence its dissipation in soil. The half-life of this compound was estimated at approximately 91.6 days under optimal conditions (40°C and 70% water holding capacity), indicating that environmental factors play a crucial role in its breakdown and potential accumulation in agricultural systems .

Toxicological Assessments

Human Health Risk Evaluation

Toxicological assessments have classified this compound as having low carcinogenic potential for humans. Studies indicated developmental toxicity at certain exposure levels, with adverse effects observed in animal models at doses significantly higher than typical agricultural applications. The established no-observed-adverse-effect levels (NOAEL) for reproductive toxicity were found to be protective against potential risks associated with human exposure .

Case Studies

Tobacco Crop Management

In tobacco cultivation, the application of this compound was evaluated for its impact on weed control and crop stunting. Lower application rates were found to reduce stunting while maintaining effective weed control, suggesting that careful management of application rates can optimize crop health without compromising efficacy .

Strawberry Production

Field experiments in strawberry production demonstrated that this compound could effectively control weed populations when applied either as a single bed-top treatment or as a fallow application prior to planting. The integration of this compound with other pre-emergence products showed enhanced weed management capabilities .

Mechanism of Action

Sulfentrazone exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase. This inhibition leads to the accumulation of protoporphyrin IX in plant cells, which is a potent photosensitizer. The activated oxygen species generated by protoporphyrin IX cause lipid peroxidation, leading to chlorosis and desiccation of the plant . Both light and oxygen are required for this process to effectively kill the plant.

Comparison with Similar Compounds

Structural Analogs: Triazolinone Herbicides

Carfentrazone-ethyl

- Structure : Differs from sulfentrazone by replacing the sulfonyl group with a trifluoromethylphenyl moiety and an ethyl ester .

- Mode of Action : Also a PPO inhibitor but used post-emergence in cereals and corn for rapid burndown of emerged weeds .

- Persistence : Shorter soil half-life (~30 days) compared to this compound, reducing carryover risks .

Y5060

- A this compound derivative incorporating a strobilurin-like toxophore.

Functional Analogs: Herbicides with Overlapping Uses

Clomazone

- Class: Isoxazolidinone.

- Mode of Action: Inhibits carotenoid biosynthesis, causing bleaching in weeds.

- Synergy with this compound : Combined formulations (e.g., this compound 28% + clomazone 30%) enhance weed control spectrum. Clomazone’s microencapsulated formulation reduces leaching under rainfall when mixed with this compound .

- Analytical Challenges : Simultaneous quantification of this compound and clomazone via RP-HPLC requires optimized conditions (e.g., 0.1% orthophosphoric acid in mobile phase) to achieve resolution (R > 2.0) and precision (RSD < 2%) .

Pendimethalin

- Class : Dinitroaniline.

- Mode of Action : Microtubule assembly inhibitor, affecting root growth.

- Combination with this compound : Mixing pendimethalin (1.5 kg/ha) with this compound (1.5 kg/ha) improves control of grasses but may reduce soybean biomass by 15–20% at high rates .

Research Findings and Data Tables

Table 1: Key Properties of this compound and Comparators

Table 2: Analytical Methods for this compound and Clomazone

Environmental and Formulation Dynamics

- Degradation : this compound dissipation is temperature-dependent (41% degradation at 30°C over 255 days) but unaffected by soil moisture .

- Leaching : Co-application with glyphosate formulations (e.g., Zapp Qi®) increases this compound sorption, reducing leaching by 50% compared to standalone applications .

- Phytoremediation : Crotalaria juncea and Canavalia ensiformis reduce this compound residues by 60–70% in contaminated soils .

Biological Activity

Sulfentrazone is a selective herbicide belonging to the class of triazolinones, primarily used for controlling various annual and perennial weeds in agricultural settings. Its biological activity is characterized by its mode of action, metabolism, and effects on non-target organisms. This article provides a comprehensive overview of this compound's biological activity, supported by data tables, case studies, and detailed research findings.

This compound acts as a protoporphyrinogen oxidase (PPO) inhibitor, disrupting the biosynthesis of chlorophyll and heme in plants. This inhibition leads to the accumulation of protoporphyrin IX, which causes oxidative damage when exposed to light, ultimately resulting in plant death. The herbicide is particularly effective against broadleaf weeds and some grasses.

Microbial Degradation

Research indicates that microbial degradation plays a significant role in the dissipation of this compound in soil environments. A study conducted in Brazil demonstrated that the dissipation of this compound was temperature-dependent and primarily biological. The following table summarizes the microbial activity observed:

| Organism Type | This compound (0.7 µg g⁻¹) | Mean CFU | Lower Limit | Upper Limit | p-value |

|---|---|---|---|---|---|

| Actinomycete | Absent | 233.33 | 175.965 | 290.70 | |

| Actinomycete | Present | 523.33 | 312.060 | 734.61 | 0.02135 |

| Bacterium | Absent | 433.33 | 225.001 | 641.67 | |

| Bacterium | Present | 33.33 | 18.991 | 47.68 | 0.01401 |

| Fungi | Absent | 11.33 | -19.327 | 41.99 | |

| Fungi | Present | 109.33 | 77.295 | 141.37 | 0.00069 |

This data illustrates that the presence of certain microbial communities can significantly enhance the degradation of this compound, reducing its persistence in agricultural soils .

Toxicological Effects

This compound has been associated with several toxicological effects across different species, including developmental toxicity in rats and other mammals when exposed through oral and dermal routes. Notable findings include:

- Developmental Toxicity : Studies found decreased fetal body weights and delayed skeletal ossifications at specific doses, indicating potential risks during prenatal development .

- Hematotoxicity : Research highlighted hematotoxic effects observed in mice, rats, and dogs at similar dose levels across species, suggesting a consistent pattern of toxicity .

The following table summarizes key toxicological findings:

| Endpoint | Observed Effect |

|---|---|

| Fetal Body Weights | Decreased |

| Skeletal Ossifications | Reduced/Delayed |

| Maternal Toxicity | Present at higher doses |

| Offspring Effects | Decreased body weight |

Metabolism and Plant Interactions

This compound undergoes metabolic transformations in plants, affecting its efficacy and safety profile:

- Enhanced Metabolism : Studies indicate that co-application with clomazone enhances the metabolism of this compound in crops like tobacco, leading to reduced phytotoxicity .

- Translocation Patterns : Research shows that this compound is rapidly translocated from roots to leaves, with significant percentages being metabolized shortly after application .

The following table details the translocation and metabolism rates observed in tobacco plants treated with this compound:

| Time (h) | % Metabolized in Leaves |

|---|---|

| 3 | 66 |

| 6 | Not significantly changed |

Case Studies on Efficacy

Several field studies have evaluated the effectiveness of this compound as a pre-emergent herbicide:

- Weed Control Efficiency : In trials comparing various weed control treatments, this compound demonstrated superior efficacy in reducing weed density compared to untreated controls .

- Crop Safety : Application rates of this compound did not harm crops while achieving significant reductions in weed biomass .

Q & A

Basic Research Questions

Q. What experimental parameters are critical when evaluating Sulfentrazone’s efficacy in weed control?

- Methodological Answer : Key parameters include application timing (e.g., pre-transplant vs. post-bed formation), herbicide rates (e.g., 0.25–0.5 lb ai/acre), and consistent measurement of weed density (e.g., weeds/m² over time). Controlled variables such as soil type, fumigation schedules, and crop transplanting dates must be standardized to isolate treatment effects. For example, field trials should replicate conditions across spatially separated experimental runs to account for seasonal variability .

Q. What statistical methods are appropriate for analyzing this compound’s impact on weed density?

- Methodological Answer : Mixed-effects models and repeated-measures ANOVA are recommended to analyze temporal weed density data. These methods account for fixed effects (e.g., herbicide treatment) and random effects (e.g., experimental run variability). For instance, studies comparing this compound with industry standards like napropamide should use post-hoc tests (e.g., Tukey’s HSD) to identify significant differences in weed suppression .

Q. How should controlled experiments be designed to assess crop safety of this compound in strawberries?

- Methodological Answer : Experiments must include damage assessments (e.g., visual injury ratings on a 0–100% scale) and yield measurements across multiple growing seasons. For example, transplanting strawberry cultivars (e.g., cv. Radiance) in parallel rows with standardized spacing (e.g., 38 cm) ensures uniformity. Crop safety is validated by comparing fruit yields between treated and nontreated controls while controlling for confounding factors like bacterial wilt .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s effectiveness against purple nutsedge across studies?

- Methodological Answer : Contradictions often arise from differences in application methods (e.g., PRE-t vs. drip irrigation) or environmental factors (e.g., soil moisture). A meta-analysis framework can synthesize data from multiple studies, weighting results by sample size and experimental rigor. For instance, this compound’s inconsistent control of nutsedge (14–34% reduction in some trials vs. no effect in others) may be attributed to variations in organic matter content or herbicide activation timing .

Q. What methodologies optimize the integration of this compound with other herbicides for enhanced weed management?

- Methodological Answer : Sequential application strategies (e.g., this compound PRE-t followed by POST halosulfuron) should be tested using factorial designs to evaluate synergistic effects. Tank mixes must assess compatibility (e.g., this compound + S-metolachlor) through dose-response curves and phytotoxicity screens. For example, combining this compound with metribuzin in tomatoes showed no enhanced nutsedge control, highlighting the need for species-specific synergy testing .

Q. How do temporal factors influence this compound’s residual activity in soil, and what experimental designs account for this?

- Methodological Answer : Residual activity can be quantified through soil half-life studies under varying temperatures and moisture levels. Field experiments should include multiple sampling intervals (e.g., 0, 30, 60 days post-application) and bioassays using indicator species. For example, this compound’s efficacy in strawberries declined over time in experimental Run 2, suggesting reduced persistence under higher rainfall conditions .

Q. Methodological Best Practices

- Data Collection : Use standardized protocols for weed density counts (e.g., quadrat sampling) and crop injury assessments. Secondary data from repositories like Science Direct or Scopus should be cross-validated with primary field trials .

- Contradiction Resolution : Apply sensitivity analyses to identify outlier datasets and control for confounding variables (e.g., fumigation timing, bacterial wilt outbreaks) .

- Ethical Compliance : Ensure herbicide application rates comply with local regulatory guidelines (e.g., EPA registration for Florida strawberries) and disclose limitations in peer-reviewed manuscripts .

Properties

IUPAC Name |

N-[2,4-dichloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2F2N4O3S/c1-5-16-19(11(20)18(5)10(14)15)9-4-8(17-23(2,21)22)6(12)3-7(9)13/h3-4,10,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORLZFUTLGXMEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C(F)F)C2=C(C=C(C(=C2)NS(=O)(=O)C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2F2N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6032645 | |

| Record name | Sulfentrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan solid; [Merck Index] Colorless solid; [MSDSonline], Solid | |

| Record name | Sulfentrazone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7259 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sulfentrazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 110 mg/l (pH 6) at 25 °C; 780 mg/l (pH 7) at 25 °C; 16000 mg/l (pH 7.5) at 25 °C | |

| Record name | SULFENTRAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.21 g/ml @ 20 °C | |

| Record name | SULFENTRAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

9.75X10-10 mm Hg @ 25 °C | |

| Record name | SULFENTRAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Tan solid | |

CAS No. |

122836-35-5 | |

| Record name | Sulfentrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122836-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfentrazone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122836355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfentrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFENTRAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TY7WT1599 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFENTRAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfentrazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

121-123 °C, 121 - 123 °C | |

| Record name | SULFENTRAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfentrazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.